molecular formula C8H9N3O4S B2694854 N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide CAS No. 65798-07-4

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide

Cat. No.: B2694854
CAS No.: 65798-07-4
M. Wt: 243.24
InChI Key: LCRHHKLOWBYJRD-BJMVGYQFSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C8H9N3O4S and a molecular weight of 243.24 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxime group allows for specific interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-16(14,15)7-3-1-6(2-4-7)11-8(12)5-10-13/h1-5,13H,(H,11,12)(H2,9,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHHKLOWBYJRD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N/O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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